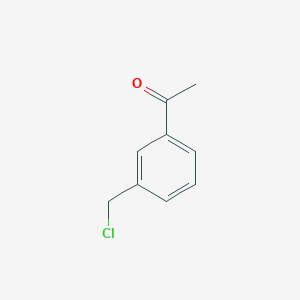

1-(3-(Chloromethyl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(chloromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCOTXRROPSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634165 | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-12-7 | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloromethyl-phenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone (CAS No. 41908-12-7): Synthesis, Properties, and Applications

Executive Summary: This technical guide provides an in-depth analysis of 1-(3-(chloromethyl)phenyl)ethanone, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. Identified by its CAS number 41908-12-7, this aromatic ketone possesses a unique bifunctional structure—a reactive chloromethyl group and a modifiable acetyl group—making it a versatile building block for complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthetic protocol via Friedel-Crafts acylation with mechanistic insights, and its applications. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important compound.

Chemical Identity and Physicochemical Profile

Nomenclature and Structure

This compound is an organic compound featuring a phenyl ring substituted with an acetyl group and a chloromethyl group at the meta position. This specific arrangement is crucial for its reactivity and utility in multi-step synthesis.

-

IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]

-

Synonyms: 3'-(Chloromethyl)acetophenone, m-Chloromethylacetophenone[1][2]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Boiling Point | 130-131 °C @ 7 Torr | [2] |

| 276.219 °C at 760 mmHg | [3] | |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 132.1 ± 13.7 °C | [2] |

| Refractive Index | 1.532 | [2] |

| Polar Surface Area (PSA) | 17.1 Ų | [1][2] |

| LogP (XLogP3) | 1.93 | [2] |

Synthesis and Mechanistic Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of (chloromethyl)benzene.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (CH₃CO-) onto the benzene ring using an acylating agent in the presence of a Lewis acid catalyst.

Causality of Experimental Choices:

-

Reactant Choice: (Chloromethyl)benzene is used as the aromatic substrate. The chloromethyl group is an ortho-, para-director; however, due to steric hindrance from the chloromethyl group, acylation at the meta-position is a significant product, while the para-position is also favored. Isomer separation is a critical downstream step.

-

Acylating Agent: Acetyl chloride (CH₃COCl) is a highly effective acylating agent due to the high electrophilicity of the carbonyl carbon.

-

Catalyst: Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for this reaction. It coordinates with the acyl chloride to generate the highly reactive acylium ion, which is the key electrophile.[6]

-

Solvent & Temperature: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures (0-5°C) to control the reaction's exothermicity and minimize side reactions.

References

- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 1-(3-(Chloromethyl)phenyl)ethanone: Pathways, Mechanisms, and Protocols

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-(3-(chloromethyl)phenyl)ethanone (CAS No. 41908-12-7), a valuable bifunctional intermediate in pharmaceutical and fine chemical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the viable synthetic strategies, focusing on both theoretical viability and practical application. We will dissect two primary approaches: the direct chloromethylation of acetophenone and the more robust, selective pathway involving the free-radical chlorination of 3-methylacetophenone. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and presents the necessary data for product verification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Bifunctional Building Block

This compound is a key synthetic intermediate possessing two distinct and reactive functional groups: a ketone and a benzylic chloride.[1][2] The meta-substitution pattern of these groups provides a specific steric and electronic arrangement that is crucial for the construction of more complex molecular architectures. The electrophilic benzylic carbon of the chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as amines, thiols, and cyanides.[3] Simultaneously, the ketone moiety offers a reactive site for transformations including reduction, oxidation, and carbon-carbon bond formation. This dual reactivity makes it an indispensable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several perspectives. The ideal pathway must be efficient, high-yielding, and regioselective, ensuring the desired meta-isomer is produced with minimal contamination from ortho- and para-isomers.

Pathway A: Direct Electrophilic Aromatic Substitution (Blanc Chloromethylation) of Acetophenone

The direct introduction of a chloromethyl group onto an aromatic ring via reaction with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride, is known as the Blanc chloromethylation.[4][5]

Causality and Mechanistic Insight: The acetyl group of the acetophenone starting material is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. It is also a meta-director. Therefore, from a theoretical standpoint, the electrophile generated in the Blanc reaction (a hydroxymethyl cation or a related species) should be directed to the 3-position (meta) of the ring. The reaction mechanism proceeds via the initial formation of an electrophilic species from formaldehyde and HCl, which is then attacked by the π-electrons of the aromatic ring. The resulting benzylic alcohol is rapidly converted to the corresponding chloride under the acidic reaction conditions.[5]

Field-Proven Insights and Limitations: While mechanistically sound, the Blanc chloromethylation of strongly deactivated aromatic rings like acetophenone is often problematic. The reaction can be sluggish, require harsh conditions, and result in low yields.[5] Furthermore, a significant disadvantage of this reaction is the potential formation of small amounts of the highly carcinogenic byproduct, bis(chloromethyl) ether.[5] Due to these practical challenges and safety concerns, this pathway is often less favorable for a reliable, scalable synthesis.

Pathway B: Free-Radical Halogenation of 3-Methylacetophenone (Recommended Pathway)

A more reliable and widely employed strategy involves starting with 3-methylacetophenone and performing a selective chlorination at the benzylic position of the methyl group. This approach circumvents the difficulties of electrophilic substitution on a deactivated ring.

Causality and Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism.[6] The process is initiated by heat or UV light, which generates radicals from a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). A radical initiator like benzoyl peroxide is often used. The key to the reaction's selectivity is the stability of the intermediate benzylic radical. Abstraction of a hydrogen atom from the methyl group of 3-methylacetophenone creates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring.[3][6] This stabilized radical then reacts with the chlorinating agent to form the product, this compound, and a new radical that propagates the chain.

References

1-(3-(Chloromethyl)phenyl)ethanone IUPAC name and synonyms

An In-Depth Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound, a bifunctional aromatic ketone, serves as a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive benzylic chloride and a versatile ketone moiety in a meta-relationship, allows for complex molecular architectures to be constructed with high precision. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis methodologies, and characteristic reactivity. Furthermore, it highlights its critical role as a building block in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, offering researchers and drug development professionals a comprehensive technical resource.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

-

IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]

-

CAS Number: 41908-12-7[1]

-

Molecular Formula: C₉H₉ClO[2]

-

Molecular Weight: 168.62 g/mol [2]

The compound is widely known by several synonyms in commercial and academic literature, which are essential to recognize for effective literature searching.

-

Common Synonyms:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-[3-(chloromethyl)phenyl]ethanone |

| CAS Number | 41908-12-7 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| InChI Key | COWCOTXRROPSNR-UHFFFAOYSA-N |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical intermediate is paramount for its safe handling, storage, and application in experimental design.

Physicochemical Properties

This compound is typically a liquid at room temperature, with properties influenced by its aromatic nature and functional groups.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 130-131 °C at 7 Torr | [2] |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: According to the Globally Harmonized System (GHS), this compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2].

-

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The dual functionality of the molecule necessitates careful control of reaction conditions to achieve chemoselectivity.

Route 1: Radical Bromination of 3-Methylacetophenone and Halogen Exchange

This two-step approach is a common and reliable laboratory-scale method. It leverages the selective reactivity of the benzylic position.

-

Benzylic Bromination: The synthesis begins with 3-methylacetophenone. A free-radical bromination using N-Bromosuccinimide (NBS) selectively targets the benzylic methyl group. This reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or by UV irradiation, and is conducted in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical chain mechanism.

-

Halogen Exchange (Finkelstein Reaction): The resulting 1-(3-(bromomethyl)phenyl)ethanone is then converted to the target chloride. This is achieved via a Finkelstein reaction, where a halide exchange is promoted by reacting the bromide with a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide.

Route 2: Chlorination of 1-(3-(Hydroxymethyl)phenyl)ethanone

This pathway involves the preparation of an alcohol intermediate, which is subsequently converted to the benzyl chloride.

-

Intermediate Synthesis: The precursor, 1-(3-(hydroxymethyl)phenyl)ethanone, can be synthesized by reducing the commercially available 3-formylacetophenone. Selective reduction of the aldehyde in the presence of the ketone can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) at low temperatures.

-

Chlorination: The benzylic alcohol is then converted to the chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is highly effective for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion[3]. Other reagents like phosphorus pentachloride (PCl₅) can also be used[3].

Detailed Experimental Protocol (Based on Route 1)

The following protocol is a self-validating system, incorporating in-process checks and characterization to ensure the integrity of the final product.

Step 1: Synthesis of 1-(3-(Bromomethyl)phenyl)ethanone

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylacetophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Causality: CCl₄ is an inert solvent that supports the radical mechanism. NBS is the preferred source for benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions. BPO acts as the radical initiator.

-

Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold CCl₄.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-(bromomethyl)phenyl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(3-(bromomethyl)phenyl)ethanone (1.0 eq) and lithium chloride (LiCl, 1.5 eq) in anhydrous acetone.

-

Causality: Acetone is an ideal solvent for the Finkelstein reaction as it readily dissolves the chloride salt while the resulting lithium bromide is poorly soluble, driving the equilibrium forward.

-

Heat the mixture to reflux for 3-6 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the precipitated lithium bromide.

-

Remove the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to yield this compound as a liquid. Confirm the identity and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Role as a Synthetic Intermediate

The synthetic utility of this compound stems from its two orthogonal reactive sites. The benzylic chloride is a potent electrophile, while the ketone carbonyl can act as either an electrophile or be converted into other functional groups.

Figure 1: Key reactivity pathways for this compound.

The primary mode of reaction at the chloromethyl group is nucleophilic substitution (Sₙ2) . The benzylic position stabilizes the transition state, making it highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, cyanides, and azides. This allows for the straightforward introduction of diverse side chains and functional groups, a strategy heavily exploited in medicinal chemistry.

The ketone moiety can undergo reduction to a secondary alcohol using agents like NaBH₄, or it can be converted into an oxime, hydrazone, or other derivatives. It also provides an electrophilic site for Grignard or organolithium reagents to form tertiary alcohols.

Applications in Drug Development: PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors [4][5][6][7]. PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and selective cancer cell death, a concept known as synthetic lethality[5].

This compound serves as a key building block for constructing the core scaffolds of many PARP inhibitors. For example, it is used to introduce the 3-acetylbenzyl moiety, which can be further elaborated into complex heterocyclic systems that mimic the nicotinamide portion of the NAD⁺ cofactor, thereby blocking the PARP active site.

Figure 2: General workflow for the use of the title compound in PARP inhibitor synthesis.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral data based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | -CH₃ (acetyl) | ~2.6 ppm (singlet, 3H) | Protons of a methyl group adjacent to a carbonyl. |

| -CH₂Cl (chloromethyl) | ~4.6 ppm (singlet, 2H) | Protons of a methylene group attached to a chlorine and an aromatic ring. | |

| Aromatic protons | 7.4 - 8.0 ppm (multiplet, 4H) | Deshielded protons on the substituted benzene ring. | |

| ¹³C NMR | -CH₃ (acetyl) | ~26 ppm | Carbon of a methyl group adjacent to a carbonyl. |

| -CH₂Cl (chloromethyl) | ~45 ppm | Carbon of a methylene group attached to chlorine. | |

| Aromatic carbons | 128 - 138 ppm | Carbons within the aromatic ring. | |

| C=O (carbonyl) | ~197 ppm | Carbonyl carbon of an aromatic ketone. | |

| IR Spectroscopy | C=O Stretch | ~1685 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |

| C-Cl Stretch | ~700-800 cm⁻¹ | Characteristic absorption for an alkyl chloride. | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Stretching vibrations of sp² C-H bonds. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 168/170 | Presence of two peaks in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| Key Fragments | m/z 153/155 ([M-CH₃]⁺) | Loss of the methyl radical. | |

| m/z 125 ([M-COCH₃]⁺) | Loss of the acetyl radical. | ||

| m/z 91 ([C₇H₇]⁺) | Tropylium ion, a common fragment in benzyl compounds. |

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its bifunctional nature. The strategic placement of a reactive benzylic chloride and an acetyl group on an aromatic scaffold provides synthetic chemists with a powerful tool for constructing complex molecules. Its demonstrated importance in the synthesis of cutting-edge pharmaceuticals, such as PARP inhibitors, underscores its significance in modern drug discovery and development. The synthetic routes and analytical data presented in this guide offer a robust framework for its effective use in a research setting.

References

- 1. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 41908-12-7 CAS MSDS (3'-CHLOROMETHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 41908-12-7 | Benchchem [benchchem.com]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of 1-(3-(Chloromethyl)phenyl)ethanone

Abstract: This document provides an in-depth technical examination of 1-(3-(Chloromethyl)phenyl)ethanone (CAS No: 41908-12-7), a versatile bifunctional synthetic intermediate. The guide is structured to deliver critical insights for researchers, medicinal chemists, and process development scientists. We will explore its core physicochemical properties, analyze its characteristic reactivity profile, detail common synthetic methodologies, and provide a framework for its analytical characterization. Furthermore, this guide emphasizes safe handling protocols and contextualizes the compound's significance in modern organic synthesis and drug development.

Chemical Identity and Structural Framework

This compound, also known as 3'-(chloromethyl)acetophenone, is an aromatic ketone possessing a unique structural arrangement that underpins its synthetic utility.[1][2] The molecule incorporates two key functional groups: a ketone and a primary benzylic chloride, positioned in a meta-relationship on the phenyl ring.[3] This spatial and electronic arrangement allows for selective and orthogonal chemical transformations, making it a valuable building block in complex molecule synthesis.[3]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-[3-(chloromethyl)phenyl]ethanone | [2] |

| CAS Number | 41908-12-7 | [1][2] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)CCl | [2] |

| InChIKey | COWCOTXRROPSNR-UHFFFAOYSA-N | [2] |

| Common Synonyms | 3'-(Chloromethyl)acetophenone, 3-Chloromethyl-acetophenone | [1][2] |

Physicochemical Properties

The physical state and solubility parameters of this compound dictate its handling, reaction conditions, and purification strategies. The data presented below are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Boiling Point | 130-131 °C at 7 Torr 276.2 °C at 760 mmHg | [4][5] |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Flash Point | 132.1 °C | [1][5] |

| Refractive Index | 1.532 | [1][5] |

| XLogP3 | 2.4 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility.[2]

Reactivity Profile: A Bifunctional Scaffold

The synthetic power of this compound arises from the distinct reactivity of its two functional groups. This allows for a modular approach to synthesis where each site can be addressed selectively.

The Electrophilic Benzylic Chloride

The chloromethyl group is the most reactive site on the molecule. As a primary benzylic halide, its carbon is highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[3] The adjacent phenyl ring stabilizes the transition state, accelerating the rate of substitution compared to a simple alkyl chloride. This feature is the cornerstone of its application as a building block.

-

Causality in Experimental Design: Reactions involving this site are typically conducted under mild conditions to avoid side reactions at the ketone. The choice of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often critical to neutralize the HCl generated during the substitution without interfering with the electrophilic carbon or the ketone.[3]

The Ketone Carbonyl

The ketone group offers a secondary site for a wide range of classical carbonyl chemistry transformations. These include:

-

Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidative Cleavage: Though less common, strong oxidizing agents can cleave the acetyl group.

-

Carbon-Carbon Bond Formation: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

The relative inertness of the ketone compared to the benzylic chloride allows for a synthetic strategy where the chloromethyl group is modified first, followed by transformations at the carbonyl.

Caption: Reactivity pathways of this compound.

Synthetic Methodologies

The preparation of this compound is typically achieved from the readily available starting material, 3-methylacetophenone. Two primary strategies are prevalent in the literature, each with distinct advantages.

Method 1: Direct Chloromethylation

This is a direct, one-step approach involving an electrophilic aromatic substitution on 3-methylacetophenone.

-

Protocol:

-

Combine 3-methylacetophenone with an excess of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and concentrated hydrochloric acid.[3]

-

The reaction is typically performed at a controlled temperature (e.g., 45-50°C) for several hours.

-

Upon completion, the product is isolated via filtration or extraction.

-

-

Mechanistic Insight: This reaction proceeds via the in-situ formation of a highly electrophilic species from formaldehyde and HCl. The acetyl group is a meta-director, guiding the incoming chloromethyl group to the desired position on the aromatic ring. However, this method can be challenging to control and may produce side products.

Method 2: Bromination and Halogen Exchange

This two-step pathway offers an alternative with potentially higher selectivity and milder conditions.[3]

-

Step A: Benzylic Bromination

-

Dissolve 3-methylacetophenone in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Initiate the reaction using UV irradiation or heat.

-

Work-up the reaction to isolate the intermediate, 1-(3-(bromomethyl)phenyl)ethanone.

-

Expertise Note: This is a free-radical substitution that selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and ketone untouched.[3]

-

-

Step B: Finkelstein Halogen Exchange

-

Dissolve the bromo-intermediate in a polar aprotic solvent like acetone or DMF.

-

Add a source of chloride ions, typically lithium chloride (LiCl).

-

Heat the mixture to drive the Sₙ2 displacement of bromide by chloride.

-

Trustworthiness Insight: This is an equilibrium process. Its success relies on Le Châtelier's principle. Using acetone as a solvent is advantageous because lithium bromide is insoluble and precipitates out, driving the reaction to completion.[3]

-

Caption: Comparative synthetic workflows for this compound.

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. While raw spectral data is proprietary, the expected signals can be reliably predicted based on the molecular structure.[2]

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~2.6 ppm (s, 3H, -COCH₃), ~4.6 ppm (s, 2H, -CH₂Cl), ~7.4-7.9 ppm (m, 4H, Ar-H) |

| ¹³C NMR | ~26 ppm (-COCH₃), ~45 ppm (-CH₂Cl), ~128-138 ppm (Ar-C), ~197 ppm (C=O) |

| IR Spectroscopy | ~1685 cm⁻¹ (strong, C=O stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~600-800 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | Molecular Ion: m/z 168 (M⁺) and 170 (M⁺+2) in ~3:1 ratio. Key Fragments: m/z 153 ([M-CH₃]⁺), m/z 125 ([M-COCH₃]⁺), m/z 91 ([C₇H₇]⁺) |

-

Self-Validating Protocol: A comprehensive analysis should always include multiple techniques. For instance, the presence of the characteristic 3:1 M/M+2 isotope pattern in mass spectrometry corroborates the presence of a single chlorine atom, which should be consistent with the C-Cl stretch in the IR spectrum and the singlet at ~4.6 ppm in the ¹H NMR spectrum.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.

GHS Hazard Statements: [2]

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

-

Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage is in a refrigerator at 2-8°C to minimize degradation.[4]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.

References

- 1. echemi.com [echemi.com]

- 2. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41908-12-7 | Benchchem [benchchem.com]

- 4. 41908-12-7 CAS MSDS (3'-CHLOROMETHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

A Technical Guide to the Spectral Analysis of 1-(3-(Chloromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Chloromethyl)phenyl)ethanone is a bifunctional organic compound featuring a ketone and a benzylic chloride. This unique combination of reactive sites makes it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic methods remain the gold standard for this purpose. This guide will delve into the three cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Sixteen to thirty-two scans are usually sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 1H | Aromatic H (ortho to C=O) |

| ~7.8 | Singlet | 1H | Aromatic H (ortho to C=O and CH₂Cl) |

| ~7.5 | Triplet | 1H | Aromatic H (meta to C=O) |

| ~7.4 | Triplet | 1H | Aromatic H (para to C=O) |

| ~4.6 | Singlet | 2H | -CH₂Cl |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound reveals six distinct signals, consistent with its molecular structure. The downfield region (7.4-7.9 ppm) corresponds to the four aromatic protons. The substitution pattern on the benzene ring leads to a complex splitting pattern, with the protons ortho to the electron-withdrawing acetyl group expected at the lowest field. The singlet at approximately 4.6 ppm is characteristic of the two protons of the chloromethyl group (-CH₂Cl). The upfield singlet at around 2.6 ppm is assigned to the three equivalent protons of the acetyl methyl group (-C(O)CH₃).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~197 | C=O (Ketone) |

| ~138 | Aromatic C (ipso- to CH₂Cl) |

| ~137 | Aromatic C (ipso- to C=O) |

| ~134 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~45 | -CH₂Cl |

| ~26 | -C(O)CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The most downfield signal, around 197 ppm, is characteristic of a ketone carbonyl carbon. The signals in the 127-138 ppm range are attributed to the six aromatic carbons. The signal for the carbon atom of the chloromethyl group is expected around 45 ppm, and the methyl carbon of the acetyl group should appear at approximately 26 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (Ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1260 | Strong | C-C(=O)-C stretch |

| ~700-800 | Strong | C-H out-of-plane bend (aromatic) |

| ~650 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum:

The most prominent feature in the predicted IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The aromatic nature of the compound is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands around 1600 and 1480 cm⁻¹. The presence of the chloromethyl group is indicated by the C-Cl stretching vibration, which is expected in the fingerprint region around 650 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 168/170 | [M]⁺ (Molecular Ion) |

| 153/155 | [M - CH₃]⁺ |

| 125 | [M - CH₂Cl]⁺ |

| 119 | [M - COCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 168, with a smaller [M+2]⁺ peak at m/z 170 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Key fragmentation pathways include the loss of a methyl radical to form an ion at m/z 153/155, and the loss of the chloromethyl radical to give a fragment at m/z 125. The base peak is likely to be the acylium ion at m/z 43 ([CH₃CO]⁺), a common fragment for methyl ketones. Another significant fragment would be the tropylium ion at m/z 91, a common rearrangement product in the mass spectra of benzyl-containing compounds.

Visualization of Analytical Workflow

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(3-(Chloromethyl)phenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and synthetic applications of 1-(3-(chloromethyl)phenyl)ethanone. The document delves into the electronic and steric factors governing the reactivity of the benzylic chloromethyl group, with a particular focus on nucleophilic substitution and oxidation reactions. Detailed experimental protocols, mechanistic insights, and characterization data are presented to equip researchers with the practical knowledge required for the effective utilization of this versatile chemical intermediate in organic synthesis and drug discovery.

Introduction: A Versatile Building Block in Modern Synthesis

This compound, a substituted acetophenone derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its chemical architecture, featuring a reactive benzylic chloride and a versatile ketone functional group in a meta-relationship on a phenyl ring, offers a unique platform for molecular elaboration. The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the realm of active pharmaceutical ingredients (APIs).[1]

The heightened reactivity of the chloromethyl group is attributed to its benzylic position, which stabilizes the transition states of both SN1 and SN2 reactions. This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds. This guide will explore the nuances of this reactivity, providing a detailed examination of the factors that influence its chemical behavior and offering practical guidance for its application in synthesis.

Synthesis of this compound

The primary and most direct industrial route to this compound is the Blanc-Quelet reaction , a specific type of electrophilic aromatic substitution.[2][3] This reaction involves the chloromethylation of acetophenone using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.

The acetyl group of acetophenone is a deactivating, meta-directing group. Consequently, the incoming electrophile, the chloromethyl cation (generated in situ from formaldehyde and HCl), is directed to the meta position of the aromatic ring. While effective, this reaction requires careful control of conditions to minimize the formation of byproducts, including the highly carcinogenic bis(chloromethyl) ether.[2]

Diagram 1: Synthesis of this compound via Blanc-Quelet Reaction

Caption: Synthesis of the target compound via the Blanc-Quelet reaction.

Alternative Synthetic Routes:

-

From 3-Methylacetophenone: A two-step process involving the radical bromination of 3-methylacetophenone with N-bromosuccinimide (NBS) to yield 1-(3-(bromomethyl)phenyl)ethanone, followed by a halide exchange reaction (Finkelstein reaction) with a chloride source.

-

From 1-(3-(Hydroxymethyl)phenyl)ethanone: The corresponding alcohol can be converted to the chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following data, compiled from various sources and analogous compounds, provides a reference for its spectroscopic properties.[4][5][6][7][8]

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Observed/Predicted Features for this compound |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.4-8.0 ppm. Chloromethyl protons (-CH₂Cl): A singlet around δ 4.6 ppm. Methyl protons (-COCH₃): A singlet around δ 2.6 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): A signal around δ 197 ppm. Aromatic carbons: Signals in the range of δ 128-138 ppm. Chloromethyl carbon (-CH₂Cl): A signal around δ 45 ppm. Methyl carbon (-COCH₃): A signal around δ 26 ppm. |

| IR (Infrared) | C=O stretch: A strong absorption band around 1685 cm⁻¹. C-Cl stretch: An absorption band in the range of 650-800 cm⁻¹. Aromatic C-H stretch: Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): m/z ≈ 168 (for ³⁵Cl) and 170 (for ³⁷Cl). Key Fragments: Loss of Cl (m/z ≈ 133), loss of CH₂Cl (m/z ≈ 119), acetyl fragment (m/z = 43). |

Reactivity of the Chloromethyl Group: A Deep Dive

The synthetic utility of this compound is predominantly dictated by the reactivity of its benzylic chloromethyl group. This group is highly susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism . The stability of the benzylic carbocation also allows for an SN1 pathway under certain conditions, although the SN2 mechanism is generally favored with good nucleophiles.

Diagram 2: General Nucleophilic Substitution (SN2) Pathway

Caption: The SN2 mechanism for nucleophilic substitution.

Nucleophilic Substitution Reactions

The electrophilic carbon of the chloromethyl group readily reacts with a wide range of nucleophiles. The meta-acetyl group, being electron-withdrawing, has a modest activating effect on the benzylic position for nucleophilic substitution.

Table 2: Representative Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Product Type | Typical Reaction Conditions | Reference |

| Amines (RNH₂, R₂NH) | Substituted Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), RT to 80 °C | [9] |

| Thiols (RSH) | Thioethers | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT | [9] |

| Cyanide (CN⁻) | Nitriles | KCN or NaCN, Solvent (e.g., Ethanol, DMSO), Reflux | [10] |

| Azide (N₃⁻) | Azides | NaN₃, Solvent (e.g., DMF, Acetone/H₂O), 50-100 °C | General Knowledge |

| Hydroxide (OH⁻) | Alcohols | Aqueous base (e.g., NaOH, KOH), Heat | [10] |

| Alkoxides (RO⁻) | Ethers | NaOR or KOR, Solvent (e.g., corresponding alcohol), RT to Reflux | General Knowledge |

Experimental Protocol: Synthesis of N-Benzyl-1-(3-(chloromethyl)phenyl)ethanamine

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(3-(chloromethyl)phenyl)ethanamine.

Oxidation of the Chloromethyl Group

The benzylic carbon of the chloromethyl group can be oxidized to a formyl or carboxyl group, providing a synthetic route to 3-acetylbenzaldehyde and 3-acetylbenzoic acid, respectively. Strong oxidizing agents are typically required for the conversion to the carboxylic acid.

Experimental Protocol: Synthesis of 3-Acetylbenzoic Acid

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent system, such as aqueous acetic acid.

-

Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, to the reaction mixture while maintaining the temperature between 20-30 °C.

-

After the addition is complete, heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench any excess oxidizing agent with a suitable reducing agent (e.g., sodium bisulfite).

-

Acidify the mixture with concentrated HCl to precipitate the 3-acetylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired product.[11]

Applications in Drug Development and Medicinal Chemistry

The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules and APIs.[1][12][13][14][] The chloromethyl group serves as a key handle for introducing various pharmacophoric elements through nucleophilic substitution, while the ketone can be further functionalized through reactions such as reduction, oxidation, or condensation.

While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in the public domain, its structural motifs are present in numerous drug candidates. The related compound, 1-(3-chloromethyl-4-hydroxyphenyl)ethanone, is a known intermediate in the synthesis of the bronchodilator Salbutamol.[2] This underscores the importance of the chloromethyl acetophenone scaffold in pharmaceutical development.

Diagram 3: Synthetic Utility in Drug Discovery

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 3. Quelet reaction - Wikipedia [en.wikipedia.org]

- 4. 1-(3-Chloromethyl-phenyl)-ethanone | C9H9ClO | CID 23439839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. Solved I need help completeing this mole table for a lab | Chegg.com [chegg.com]

- 12. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Electrophilic Nature of 1-(3-(Chloromethyl)phenyl)ethanone

Abstract

1-(3-(Chloromethyl)phenyl)ethanone is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride and a meta-substituted acetyl group, imparts a distinct electrophilic character that renders it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, delving into the electronic and steric factors that govern its reactivity. We will explore its behavior in nucleophilic substitution reactions, provide detailed experimental protocols for assessing its electrophilicity, and discuss its application in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical insights and practical guidance.

Introduction: Understanding the Electrophilic Landscape

In the realm of organic chemistry, the concept of electrophilicity is central to predicting and controlling chemical reactivity. An electrophile, or "electron-lover," is a chemical species that is attracted to electrons and participates in reactions by accepting an electron pair. The electrophilic nature of a molecule is not a monolithic property but rather a nuanced characteristic influenced by a combination of electronic effects (inductive and resonance), steric hindrance, and the nature of the leaving group in substitution reactions.

This compound (CAS No: 41908-12-7), also known as 3'-chloromethylacetophenone, is a prime example of a molecule with pronounced electrophilic character at its benzylic carbon.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate. This guide will dissect the factors contributing to its electrophilicity and provide a framework for its strategic utilization in chemical synthesis.

Molecular Architecture and its Influence on Electrophilicity

The electrophilic nature of this compound is a direct consequence of its molecular structure, which features two key functional groups: a chloromethyl group and an acetyl group, positioned meta to each other on a benzene ring.

The Benzylic Chloride: A Potent Electrophilic Site

The primary site of electrophilic attack on this compound is the benzylic carbon of the chloromethyl group. Benzylic halides are known to be significantly more reactive in nucleophilic substitution reactions than their non-aromatic alkyl halide counterparts.[2] This enhanced reactivity can be attributed to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.

-

SN1 Pathway: In a potential SN1 mechanism, the departure of the chloride ion would generate a benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more favorable than for a simple primary alkyl halide.[3]

-

SN2 Pathway: For a primary benzylic halide like this compound, the SN2 pathway is also highly viable. The transition state of an SN2 reaction involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The p-orbitals of the benzene ring can overlap with the developing p-orbital on the benzylic carbon in the transition state, providing stabilization.[4]

The Meta-Substituted Acetyl Group: An Electronic Modulator

The acetyl group (-COCH3) at the meta position of the phenyl ring plays a crucial role in modulating the electrophilicity of the benzylic carbon. The acetyl group is an electron-withdrawing group, primarily through its negative inductive effect (-I) and to a lesser extent, its negative resonance effect (-M).[5]

Positioned meta to the chloromethyl group, the acetyl group's electron-withdrawing inductive effect increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic influence would generally be expected to accelerate the rate of SN2 reactions. For SN1 reactions, an electron-withdrawing group would typically destabilize the carbocation intermediate, thus disfavoring this pathway.[4] Therefore, it is reasonable to predict that nucleophilic substitution reactions on this compound will predominantly follow an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents.

Caption: Factors influencing the electrophilic nature and reactivity pathways of this compound.

Quantifying Electrophilicity: A Comparative Framework

While a qualitative understanding of reactivity is useful, a quantitative assessment of electrophilicity provides a more rigorous basis for reaction design and optimization.

Computational Approach: The Global Electrophilicity Index (ω)

The global electrophilicity index (ω), a concept rooted in Density Functional Theory (DFT), provides a quantitative measure of a molecule's ability to accept electrons.[6] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

ω = μ² / 2η

where:

-

μ ≈ (EHOMO + ELUMO) / 2

-

η ≈ ELUMO - EHOMO

| Compound | Substituent Effects | Estimated Relative Electrophilicity (ω) |

| Benzyl Chloride | Reference Compound | Moderate |

| 1-(4-(Trifluoromethyl)phenyl)ethanone | Strong electron-withdrawing group | High |

| This compound | Electron-withdrawing acetyl group (meta) | Moderately High |

| 1-(4-Methylphenyl)ethanone | Electron-donating methyl group | Low |

Note: This table presents a qualitative estimation based on established principles of substituent effects. Actual values would require dedicated computational studies.

Experimental Approach: Kinetic Studies

The most direct way to quantify the electrophilic reactivity of this compound is through kinetic studies of its reactions with various nucleophiles. By measuring the rate constants for these reactions, we can establish a quantitative scale of its reactivity.

The Hammett equation provides a framework for correlating the reaction rates of substituted aromatic compounds.[4][10] By comparing the rate of reaction of this compound with that of unsubstituted benzyl chloride, the influence of the meta-acetyl group can be quantified.

log(k/k0) = σρ

where:

-

k is the rate constant for the reaction of the substituted compound.

-

k0 is the rate constant for the reaction of the unsubstituted compound.

-

σ is the substituent constant (for a meta-acetyl group, σm is approximately +0.37).[11]

-

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value for a nucleophilic substitution reaction would indicate that electron-withdrawing groups accelerate the reaction, which is consistent with an SN2 mechanism.

Experimental Protocols for Assessing Electrophilicity

The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives of this compound and for monitoring the kinetics of its reaction with a representative nucleophile.

Synthesis of 1-(3-(Aminomethyl)phenyl)ethanone via Nucleophilic Substitution

This protocol describes the reaction of this compound with ammonia to demonstrate its electrophilic reactivity.

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

-

Add an excess of ammonia solution (e.g., 5.0 eq) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure 1-(3-(aminomethyl)phenyl)ethanone.[12]

Caption: Experimental workflow for the synthesis of an amine derivative from this compound.

Kinetic Monitoring of the Reaction with a Thiol Nucleophile by HPLC

This protocol outlines a method for determining the reaction kinetics of this compound with a thiol, such as thiophenol, using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound

-

Thiophenol

-

Triethylamine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector and a C18 column

-

Thermostatted reaction vessel

-

Microsyringes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound, thiophenol, and an internal standard in acetonitrile.

-

Reaction Setup: In a thermostatted reaction vessel, combine the stock solution of this compound and the internal standard in acetonitrile. Allow the solution to equilibrate to the desired reaction temperature.

-

Initiation of Reaction: Initiate the reaction by adding the stock solution of thiophenol and triethylamine (as a base to neutralize the HCl formed).

-

Sampling: At timed intervals, withdraw aliquots of the reaction mixture using a microsyringe and quench the reaction by diluting the aliquot in a known volume of the mobile phase.

-

HPLC Analysis: Inject the quenched aliquots into the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating the peak areas at an appropriate UV wavelength.[13][14]

-

Data Analysis: Plot the concentration of the starting material versus time. From this data, determine the order of the reaction and calculate the rate constant (k).

Applications in Drug Development and Medicinal Chemistry

The electrophilic nature of this compound makes it a valuable precursor in the synthesis of several important pharmaceutical compounds.

Synthesis of Salbutamol Analogues

Salbutamol (Albuterol) is a widely used bronchodilator for the treatment of asthma.[15] While the direct synthesis of Salbutamol often starts from 4-hydroxyacetophenone, the structural motif present in this compound is relevant for the synthesis of analogues and related compounds where the functional groups are arranged differently on the aromatic ring. The chloromethyl group provides a convenient handle for introducing the amino-alcohol side chain characteristic of this class of drugs.[16]

Precursor for COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[17] Several synthetic routes to COX-2 inhibitors, such as Etoricoxib, utilize intermediates that can be derived from this compound. The acetyl and chloromethyl groups can be elaborated through various chemical transformations to construct the complex heterocyclic systems found in these drugs.[18][19]

Conclusion

This compound is a molecule with a well-defined and potent electrophilic center at its benzylic carbon. This reactivity is a consequence of the inherent properties of benzylic halides, further modulated by the electron-withdrawing nature of the meta-substituted acetyl group. This guide has provided a comprehensive overview of the structural and electronic factors that govern its electrophilicity, offered quantitative frameworks for its assessment, and detailed practical experimental protocols for its utilization. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the electrophilic nature of this compound is key to unlocking its full potential as a versatile and valuable synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Calculating Global Electrophilicity on Rowan | Rowan Documentation [docs.rowansci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]

- 10. web.viu.ca [web.viu.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. parchem.com [parchem.com]

- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 15. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production - Google Patents [patents.google.com]

- 17. zenodo.org [zenodo.org]

- 18. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-(Chloromethyl)phenyl)ethanone as a Building Block in Organic Synthesis

Abstract

1-(3-(Chloromethyl)phenyl)ethanone, a bifunctional aromatic compound, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique architecture, featuring a reactive benzylic chloride and a versatile ketone moiety in a meta-relationship, offers synthetic chemists a powerful tool for constructing complex molecular frameworks. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications, particularly within the pharmaceutical and materials science sectors. Through a detailed analysis of its reaction mechanisms and practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable building block.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone distinguished by an acetyl group and a chloromethyl group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is key to its synthetic utility.

-

IUPAC Name: 1-[3-(chloromethyl)phenyl]ethanone[1]

-

CAS Number: 41908-12-7[1]

-

Molecular Formula: C₉H₉ClO[1]

-

Synonyms: 3'-Chloromethylacetophenone, m-Chloromethylacetophenone[1]

The compound's physical and chemical properties are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 168.62 g/mol | [1] |

| Exact Mass | 168.0341926 Da | [1] |

| Appearance | Off-white crystalline powder or liquid | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Strategic Synthesis of the Building Block

The preparation of this compound can be approached through several strategic routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of method often depends on the availability of precursors and the desired scale of production.

Caption: Synthetic pathways to this compound.

Method A: Chlorination of 1-(3-(hydroxymethyl)phenyl)ethanone

This two-step approach offers excellent control and is often preferred for laboratory-scale synthesis. It begins with the corresponding benzylic alcohol, which is then converted to the chloride.[3]

-

Step 1 (Precursor Synthesis): 1-(3-(hydroxymethyl)phenyl)ethanone is typically prepared via reduction of the corresponding aldehyde or carboxylic acid derivative.

-

Step 2 (Chlorination): The benzylic alcohol is treated with a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice as it produces gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[3] Phosphorus pentachloride (PCl₅) is an effective alternative.[3]

Causality: This method avoids the harsh conditions and potential side products of direct chloromethylation. The conversion of the alcohol to the chloride is a high-yielding, standard transformation, making the protocol reliable and reproducible.

Method B: Direct Chloromethylation (Blanc Reaction)

This method involves the direct introduction of the -CH₂Cl group onto an aromatic ring. For the synthesis of the target compound, acetophenone can be used as the starting material.

Mechanism Insight: The acetyl group is a deactivating, meta-directing group. This electronic property directs the incoming electrophile (generated from formaldehyde and HCl) to the meta-position (C-3) of the benzene ring. However, the deactivating nature of the ketone can render the aromatic ring less reactive, potentially requiring forcing conditions.

Method C: Bromination Followed by Halogen Exchange

An alternative strategy involves the free-radical bromination of 3-methylacetophenone using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). The resulting 1-(3-(bromomethyl)phenyl)ethanone can then undergo a halogen exchange reaction (a Finkelstein-type reaction) with a chloride source to yield the final product.

Expertise: This route is advantageous when the starting 3-methylacetophenone is readily available. The selectivity of NBS for benzylic C-H bonds is a cornerstone of this approach, providing a reliable method for installing the initial halogen.

The Dual-Reactivity Core: A Synthetic Chemist's Playground

The true power of this compound lies in its two distinct reactive sites. This bifunctionality allows for sequential or, in some cases, orthogonal chemical modifications, enabling the construction of diverse and complex molecular architectures.

Caption: Dual reactivity of this compound.

The Electrophilic Benzylic Chloride: A Hub for Nucleophilic Substitution

The chloromethyl group is an excellent electrophile. As a benzylic halide, it is activated towards both Sₙ1 and Sₙ2 nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide array of functional groups.[3]

-

O-Nucleophiles: Reaction with alcohols or phenols (often in the presence of a base) yields ethers.

-

N-Nucleophiles: Primary or secondary amines readily displace the chloride to form secondary or tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds.

-

S-Nucleophiles: Thiolates react efficiently to form thioethers.

-

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, enabling chain extension and the construction of more complex carbon skeletons.

The Ketone Moiety: A Versatile Functional Handle

The ketone group offers a complementary set of synthetic transformations:

-

Reduction: Can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) converts the ketone directly into an amine.

-

Oxidation: Can undergo Baeyer-Villiger oxidation to form an ester.

-

Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction (to form alkenes), Grignard reactions, and aldol condensations.

Application in Pharmaceutical and Materials Synthesis

While specific, named drugs directly using this compound as a reported starting material are not broadly documented in top-selling drug syntheses, its role as a "key intermediate" is widely cited by chemical suppliers for research and development purposes.[2][] Its value lies in its ability to generate novel molecular scaffolds for lead optimization and the creation of compound libraries.

The strategic placement of the reactive handles makes it an ideal precursor for synthesizing molecules with a 1,3-disubstituted aromatic core, a common motif in pharmacologically active compounds. For example, it can be used to synthesize derivatives of:

-

Substituted Piperazines and Piperidines: By reacting the chloromethyl group with an appropriate amine, followed by modification of the ketone. These heterocycles are prevalent in CNS-active drugs.

-

Thiazole and Thiophene Derivatives: The chloromethyl group can be used to alkylate sulfur-containing heterocycles, which are important pharmacophores.[5]

-

Advanced Materials: The dual functionality allows it to be used as a monomer or cross-linking agent in the development of novel polymers and advanced materials.[3]

Representative Experimental Protocol: N-Alkylation

This protocol describes a general, self-validating procedure for the synthesis of a tertiary amine via nucleophilic substitution.

Objective: To synthesize 1-(3-((diethylamino)methyl)phenyl)ethanone.

Materials:

| Reagent | CAS No. | MW ( g/mol ) | Molarity/Density | Amount | Moles |

| This compound | 41908-12-7 | 168.62 | - | 1.69 g | 10.0 mmol |

| Diethylamine | 109-89-7 | 73.14 | 0.707 g/mL | 2.1 mL | 20.4 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 2.07 g | 15.0 mmol |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 50 mL | - |

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Nucleophile Addition: While stirring, add diethylamine (2.1 mL, 20.4 mmol, ~2.0 eq.) to the suspension.

-